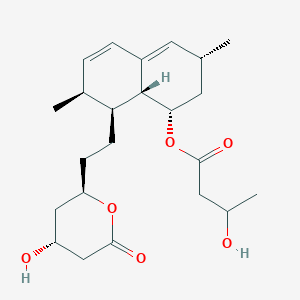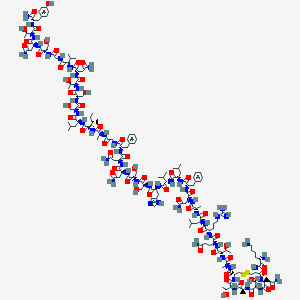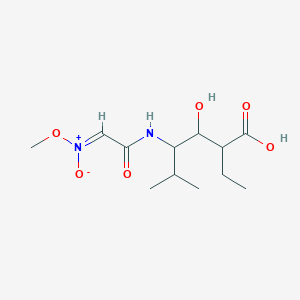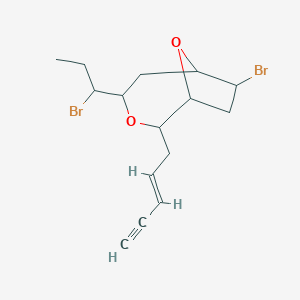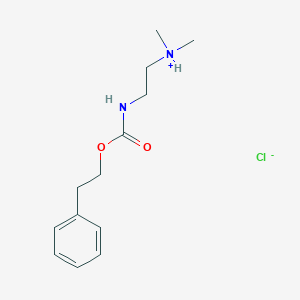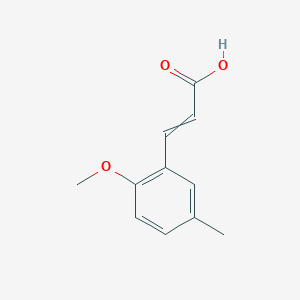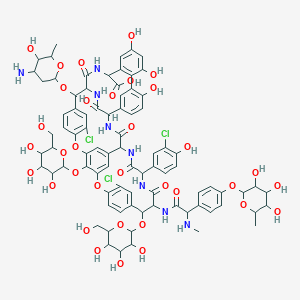
Chloropolysporin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropolysporin B is a natural product that belongs to the family of polycyclic macrolide antibiotics. It was first isolated from the culture broth of Streptomyces chloropulvis in 2005. Chloropolysporin B has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of Chloropolysporin B involves the inhibition of bacterial RNA polymerase, which is essential for the transcription of bacterial DNA. Chloropolysporin B binds to the β-subunit of RNA polymerase, preventing the formation of the transcription initiation complex. This results in the inhibition of bacterial RNA synthesis and the subsequent inhibition of bacterial growth.
Biochemical and Physiological Effects:
Chloropolysporin B has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, reduce inflammation, and inhibit cancer cell growth. In addition, Chloropolysporin B has been shown to have antioxidant properties, which may help to prevent oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Chloropolysporin B is its potent antibacterial activity against a wide range of bacteria. This makes it a useful tool for studying bacterial growth and the mechanisms of bacterial resistance. However, the low yield of Chloropolysporin B from fermentation makes it difficult to obtain large quantities of the compound for use in experiments. In addition, Chloropolysporin B has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Chloropolysporin B. One direction is the development of more efficient methods for the synthesis of Chloropolysporin B, such as chemical synthesis and biosynthesis. Another direction is the investigation of the anti-inflammatory and anticancer properties of Chloropolysporin B, which may lead to the development of new drugs for these conditions. Finally, the investigation of the mechanism of action of Chloropolysporin B may lead to the development of new antibiotics that target bacterial RNA polymerase.
Synthesemethoden
The synthesis of Chloropolysporin B involves the fermentation of Streptomyces chloropulvis, followed by extraction and purification of the compound. The yield of Chloropolysporin B from the fermentation broth is relatively low, which makes it difficult to obtain large quantities of the compound. However, recent research has focused on developing more efficient methods for the synthesis of Chloropolysporin B, such as chemical synthesis and biosynthesis.
Wissenschaftliche Forschungsanwendungen
Chloropolysporin B has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. In addition, Chloropolysporin B has been shown to have anti-inflammatory and anticancer properties. These properties make it a promising candidate for the development of new antibiotics, anti-inflammatory drugs, and anticancer drugs.
Eigenschaften
CAS-Nummer |
105650-11-1 |
|---|---|
Produktname |
Chloropolysporin B |
Molekularformel |
C83H89Cl3N8O34 |
Molekulargewicht |
1849 g/mol |
IUPAC-Name |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(methylamino)-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C83H89Cl3N8O34/c1-27-61(101)42(87)24-52(119-27)126-71-32-8-14-46(40(85)18-32)122-48-20-34-21-49(73(48)128-83-70(110)67(107)64(104)51(26-96)125-83)123-47-15-9-33(19-41(47)86)72(127-82-69(109)66(106)63(103)50(25-95)124-82)60(93-74(111)54(88-3)29-4-10-36(11-5-29)121-81-68(108)65(105)62(102)28(2)120-81)78(115)90-56(31-7-13-44(99)39(84)17-31)75(112)91-57(34)77(114)89-55-30-6-12-43(98)37(16-30)53-38(22-35(97)23-45(53)100)58(80(117)118)92-79(116)59(71)94-76(55)113/h4-23,27-28,42,50-52,54-72,81-83,88,95-110H,24-26,87H2,1-3H3,(H,89,114)(H,90,115)(H,91,112)(H,92,116)(H,93,111)(H,94,113)(H,117,118) |
InChI-Schlüssel |
PCGBWZQZOMMXGB-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
Synonyme |
chloropolysporin B chloropolysporin-B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



